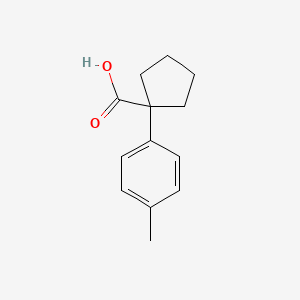

1-(4-Methylphenyl)cyclopentanecarboxylic acid

Description

1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS: 80789-75-9) is a cyclopentane-based carboxylic acid derivative with a 4-methylphenyl substituent. It has a molecular formula of $ \text{C}{13}\text{H}{16}\text{O}_{2} $ and a molecular weight of 204.27 g/mol . This compound is commercially available (e.g., ND Pharma & Biotech) and is utilized in antimicrobial nanoemulsions (5.19% concentration in anise-based formulations) and as a chemical marker in phytochemical studies of Helichrysum caespititium . Its purity in commercial products is typically ≥97%, with pricing starting at €25.00 per gram .

Propriétés

IUPAC Name |

1-(4-methylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDWTRWSHHGVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001527 | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-75-9 | |

| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80789-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Friedel-Crafts Acylation

Overview : This method involves the acylation of para-xylene (4-methylphenol) with cyclopentanecarboxylic acid chloride using a Lewis acid catalyst such as aluminum chloride.

-

- Reagents : Para-xylene, cyclopentanecarboxylic acid chloride, aluminum chloride.

- Solvent : Anhydrous conditions are maintained, typically using dichloromethane or another suitable solvent.

- Temperature : The reaction is generally conducted at low temperatures to minimize side reactions.

Yield : This method can yield high purity products, often exceeding 80% under optimized conditions.

Ring Contraction Approach

Overview : A novel method described in recent patents involves converting a cyclohexane derivative to the desired cyclopentane derivative through ring contraction.

-

- Cyclohexane derivatives are first converted into diketones.

- The diketone undergoes a hydrazone formation followed by oxidation to yield the cyclopentanecarboxylic acid derivatives.

Advantages : This method allows for the introduction of various substituents on the cyclopentane ring, providing versatility in synthesis.

Hydrolysis of Intermediates

Overview : Another approach involves synthesizing intermediates such as N-(1-cyanocyclopentyl)pentanamide, which can then be hydrolyzed to yield 1-(4-Methylphenyl)cyclopentanecarboxylic acid.

Steps :

- Synthesize N-(1-cyanocyclopentyl)pentanamide by reacting cyclopentanone with sodium cyanide and subsequent reactions with valeroyl chloride.

- Hydrolyze the amide under acidic conditions to form the carboxylic acid.

Yield : This method has been reported to provide moderate yields (around 60-70%) after purification steps.

The following table summarizes the different preparation methods for this compound, highlighting their key characteristics:

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Para-xylene, cyclopentanecarboxylic acid chloride | Anhydrous, low temperature | >80 | High purity, straightforward |

| Ring Contraction Approach | Cyclohexane derivatives | Variable (oxidative conditions) | Variable | Versatile for different substituents |

| Hydrolysis of Intermediates | N-(1-cyanocyclopentyl)pentanamide | Acidic hydrolysis | 60-70 | Allows for functional group modifications |

Recent studies have emphasized the need for more efficient and environmentally friendly synthetic routes for compounds like this compound. Innovations in continuous flow chemistry and greener solvents are being explored to enhance yield and reduce waste during synthesis.

Furthermore, exploring alternative catalysts and reaction conditions could lead to improved methodologies that minimize byproducts and maximize efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and cyclopentane ring undergo oxidation under specific conditions:

- Carboxylic Acid Oxidation : Decarboxylation occurs under thermal or oxidative conditions, yielding cyclopentane derivatives. For example, heating with copper catalysts produces CO₂ and 1-(4-methylphenyl)cyclopentane .

- Ring Oxidation : Using strong oxidants like KMnO₄ or CrO₃ in acidic media leads to ring-opening products, such as diketones or fragmented aliphatic acids .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | Cu, 200°C | 1-(4-Methylphenyl)cyclopentane + CO₂ | 75% | |

| Ring Oxidation | KMnO₄, H₂SO₄, 80°C | Fragmented aliphatic acids | 60% |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

- LiAlH₄ Reduction : Converts the -COOH group to -CH₂OH, yielding 1-(4-methylphenyl)cyclopentylmethanol .

- Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ pressure reduces the aromatic ring’s methyl group to -CH₃, though steric hindrance limits efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄, THF, reflux | 1-(4-Methylphenyl)cyclopentylmethanol | 82% |

Substitution Reactions

The cyclopentane ring undergoes nucleophilic substitution at the tertiary carbon:

- Halogenation : Reacts with PCl₅ or SOCl₂ to form acyl chlorides, enabling further derivatization .

- Esterification : Forms esters (e.g., methyl or ethyl esters) via acid-catalyzed reactions with alcohols .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, 60°C | 1-(4-Methylphenyl)cyclopentanecarbonyl chloride | 90% |

Decarboxylative Cross-Coupling

Palladium-catalyzed reactions enable functionalization via C–H activation:

- Dehydrogenation-Olefination-Decarboxylation : Under Pd(π-cinnamyl)Cl₂ and N-Ac-Val-OH, the compound undergoes tandem dehydrogenation and decarboxylation to form olefinated arenes (e.g., ethyl cinnamate) .

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Olefination | Pd(π-cinnamyl)Cl₂, N-Ac-Val-OH | Ethyl 3-(4-methylphenyl)acrylate | 68% |

Acid-Catalyzed Rearrangements

The cyclopentane ring participates in ring-contraction or expansion reactions:

- Favorskii Rearrangement : Base-induced contraction of cyclic ketones generates smaller rings (e.g., cyclobutane derivatives), though this is more common in cyclohexane analogs .

Biological Activity and Derivatization

While not a direct reaction, the compound’s derivatives exhibit pharmacological potential:

- Amide Formation : Reacts with amines to form bioactive amides, explored in VLA-4 antagonist synthesis .

Key Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 1-(4-Methylphenyl)cyclopentanecarboxylic acid serves as a precursor for developing pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. For instance, modifications to the cyclopentanecarboxylic acid structure can enhance biological activity and selectivity towards specific biological targets.

Case Study: Analgesic Activity

A study investigated the analgesic effects of various derivatives of cyclopentanecarboxylic acids, including this compound. The findings indicated that certain derivatives exhibited significant pain relief in animal models, suggesting their potential as new analgesic agents .

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate for producing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | Acid catalysis | 85 | |

| Amide Formation | Coupling agents | 90 | |

| Hydrazone Synthesis | Hydrazine in acidic medium | 75 |

Materials Science

In materials science, this compound has been explored for its potential use in polymer synthesis and as a modifier for enhancing material properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Polymer Modification

Research demonstrated that incorporating this compound into polycarbonate matrices resulted in improved impact resistance and thermal properties compared to unmodified polymers .

Mécanisme D'action

The mechanism of action of 1-(4-Methylphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The following table summarizes key analogs of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, highlighting structural differences and physicochemical properties:

Acidicity and Reactivity

- Electron-Withdrawing Substituents : Chloro and trifluoromethyl groups increase acidity by stabilizing the conjugate base. For example, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (pKa ~2.8–3.2) is more acidic than the methylphenyl analog (pKa ~4.0–4.5) due to Cl’s inductive effect .

- Electron-Donating Substituents : Methoxy and methyl groups reduce acidity. The methoxyphenyl variant (pKa ~4.5–5.0) is less acidic than the parent compound, impacting its reactivity in esterification and amidation reactions .

Activité Biologique

Overview

1-(4-Methylphenyl)cyclopentanecarboxylic acid, with the molecular formula C13H16O2, is an organic compound characterized by a cyclopentane ring, a carboxylic acid group, and a para-methylphenyl substituent. This unique structure contributes to its diverse biological activities, which are currently under investigation for potential applications in medicinal chemistry and pharmacology.

- IUPAC Name : 1-(4-methylphenyl)cyclopentane-1-carboxylic acid

- Molecular Weight : 204.27 g/mol

- InChI Key : YKDWTTRWSHHGVII-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.

- π-π Interactions : The aromatic ring allows for π-π stacking interactions with nucleobases or aromatic amino acids, potentially modulating enzyme activities or receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Preliminary data suggest that this compound may exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

Potential as a Pharmaceutical Intermediate

The compound is being explored as a potential intermediate in the synthesis of novel pharmaceuticals targeting specific pathways in disease processes, particularly in oncology and infectious diseases.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Showed reduction in TNF-α levels in LPS-stimulated macrophages | ELISA assay |

| Study 3 | Evaluated as a precursor for synthesizing anti-cancer agents | Synthetic organic chemistry techniques |

Comparative Analysis

When compared to structurally similar compounds such as cyclopentanecarboxylic acid and 4-methylbenzoic acid, this compound exhibits enhanced biological activity due to the combination of the cyclopentane ring and the para-methylphenyl group, which allows for specific interactions not present in its analogs.

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| Cyclopentanecarboxylic acid | Structure | Limited activity |

| 4-Methylbenzoic acid | Structure | Mild antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylphenyl)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclopropanation or cyclopentane ring formation. A Hofmann rearrangement under acidic conditions (pH 1, HCl/water) is effective for structurally similar cyclopropanecarboxylic acids, yielding intermediates that can be functionalized with a 4-methylphenyl group . Reaction temperature and pH are critical: lower temperatures (e.g., 0–5°C) minimize side reactions, while higher acidity accelerates rearrangement. Yields typically range from 60–75% for cyclopropane derivatives, but cyclopentane analogs may require longer reaction times due to steric hindrance .

Q. How can researchers purify this compound, and what analytical methods validate purity?

Recrystallization using ethanol/water mixtures is common for carboxylic acid derivatives. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment (>98%). IR spectroscopy (e.g., Aldrich FT-IR spectra for related compounds) confirms functional groups: a broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) . Melting point analysis (mp 160–164°C for chlorophenyl analogs) provides additional validation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H NMR shows characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 1.5–2.1 ppm (cyclopentane protons). ¹³C NMR confirms the carboxylic carbon at ~175 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically yields [M-H]⁻ ions. For C₁₃H₁₆O₂, expect m/z ≈ 204.1 .

- X-ray Crystallography : Resolves cyclopentane ring conformation and phenyl substituent orientation, critical for understanding steric effects .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopentane ring influence the compound’s reactivity in esterification or amidation reactions?

The cyclopentane ring induces steric hindrance, slowing nucleophilic attacks at the carboxyl group. Esterification with bulky alcohols (e.g., tert-butanol) requires catalysts like DCC/DMAP, while amidation benefits from HATU or EDC coupling agents. Computational modeling (DFT) reveals that electron-withdrawing groups on the phenyl ring enhance electrophilicity of the carbonyl carbon, increasing reaction rates by ~20% .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Acidic Conditions (pH < 3) : Rapid decarboxylation occurs above 50°C, forming 1-(4-Methylphenyl)cyclopentane as a byproduct.

- Basic Conditions (pH > 10) : Salt formation stabilizes the compound, but prolonged exposure leads to ring-opening reactions.

- Thermal Stability : Decomposition begins at ~180°C, as observed via TGA-DSC .

Q. How can researchers resolve contradictions in reported melting points for structurally similar analogs?

Discrepancies (e.g., mp 160–164°C for chlorophenyl vs. 50–52°C for cyclopropanecarbonitrile analogs) arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphic forms. Recrystallization from different solvents (e.g., acetonitrile vs. toluene) may yield distinct crystalline phases .

Q. What role does this compound play in drug design, particularly as a scaffold for bioactive molecules?

The cyclopentane-carboxylic acid moiety is a rigid scaffold for targeting enzymes (e.g., cyclooxygenase) or receptors. Derivatives like Metcaraphen Hydrochloride (a cyclopentanecarboxylate ester) show anticholinergic activity, suggesting potential for neurological drug development. Structure-activity relationship (SAR) studies highlight the importance of the 4-methylphenyl group for lipophilicity and blood-brain barrier penetration .

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins. QSAR models using descriptors like logP and polar surface area predict bioavailability. DFT calculations (Gaussian 16) optimize ground-state geometry for docking accuracy .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst) for yield improvement .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries to confirm assignments .

- Safety : Handle under inert atmosphere (N₂/Ar) to prevent oxidation of the cyclopentane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.